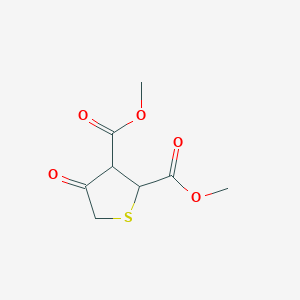
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Übersicht
Beschreibung
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds have been extensively studied due to their pharmacological properties, particularly as serotonin-3 (5-HT3) receptor antagonists, which are useful in treating conditions such as emesis and anxiety . The structural modifications of these compounds have led to the development of various derivatives with enhanced potency and selectivity for the 5-HT3 receptor .
Synthesis Analysis
The synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives involves several key steps. One approach includes the enantioselective synthesis of (R)- and (S)-methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates through cyclization reactions starting from monomethyl malonates . Another method involves the preparation of 3,4-dihydro-2H-1,3-benzoxazines with various substituents, which can be further modified to obtain the desired oxo derivatives .
Molecular Structure Analysis
The molecular structure of these benzoxazine derivatives has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. Studies have shown that the oxazine ring prefers a half-chair conformation, and the presence of substituents can influence the stability of different conformers . Additionally, X-ray crystallography has been used to unambiguously establish the structure of related compounds, providing insight into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate derivatives is diverse. These compounds can undergo various reactions, such as alkylation, acylation, and cyclization, to yield a wide range of products with potential biological activity . For instance, the reaction with α-enamino esters can lead to the formation of complex heterocyclic structures with multiple fused rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The NMR chemical shifts are particularly sensitive to the substituent effects, which can be used for configurational and conformational analysis . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds when used as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
-
- Application Summary : This compound is used in the field of chemistry for various purposes. It is available for purchase from chemical suppliers, indicating its use in laboratory settings .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Compounds similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” have been synthesized and evaluated for their ability to inhibit COX-2 and COX-1, which are enzymes involved in inflammation and pain .
- Methods of Application : The compounds were subjected to in vitro colorimetric COX (ovine) inhibitor assay .
- Results or Outcomes : The specific results or outcomes from this study are not provided in the available resources .
-
Scientific Field : Organic Chemistry
- Application Summary : This compound can be synthesized through a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .
- Methods of Application : The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving this synthesis .
- Results or Outcomes : The synthesis results in the formation of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Compounds similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” have been synthesized and evaluated for their antitumor activity .
- Methods of Application : The compounds were tested against breast cancer cell T47D .
- Results or Outcomes : Compared with the control drug, one of the compounds possessed more potent inhibitory activity against the cancer cells .
-
Scientific Field : Organic Synthesis
- Application Summary : This compound can be used as a starting material in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
-
Scientific Field : Pharmacology
- Application Summary : Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, which are structurally similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate”, have been found to possess various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Eigenschaften
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGYGHFVLMZWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388043 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
CAS RN |
202195-67-3 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)







